N~2~-(2-ethoxyphenyl)-N~2~-{[4-(methylsulfanyl)phenyl]sulfonyl}-N-(tetrahydrofuran-2-ylmethyl)glycinamide
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Overview
Description
N~2~-(2-ethoxyphenyl)-N~2~-{[4-(methylsulfanyl)phenyl]sulfonyl}-N-(tetrahydrofuran-2-ylmethyl)glycinamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes an ethoxyphenyl group, a methylsulfanylphenyl group, and a tetrahydrofuran-2-ylmethyl group, all connected to a glycinamide backbone. Its intricate molecular architecture makes it an interesting subject for chemical synthesis and analysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(2-ethoxyphenyl)-N~2~-{[4-(methylsulfanyl)phenyl]sulfonyl}-N-(tetrahydrofuran-2-ylmethyl)glycinamide typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the ethoxyphenyl and methylsulfanylphenyl intermediates, followed by their sulfonylation and subsequent coupling with the glycinamide backbone. Reaction conditions such as temperature, solvent, and catalysts play a crucial role in achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and reproducibility. The use of environmentally friendly solvents and reagents is also considered to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
N~2~-(2-ethoxyphenyl)-N~2~-{[4-(methylsulfanyl)phenyl]sulfonyl}-N-(tetrahydrofuran-2-ylmethyl)glycinamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify its functional groups.
Substitution: The ethoxyphenyl and methylsulfanylphenyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group may yield sulfoxides or sulfones, while substitution reactions can lead to a variety of new derivatives with modified functional groups.
Scientific Research Applications
N~2~-(2-ethoxyphenyl)-N~2~-{[4-(methylsulfanyl)phenyl]sulfonyl}-N-(tetrahydrofuran-2-ylmethyl)glycinamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating diseases or as a diagnostic tool.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N2-(2-ethoxyphenyl)-N~2~-{[4-(methylsulfanyl)phenyl]sulfonyl}-N-(tetrahydrofuran-2-ylmethyl)glycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N2-(2-ethoxyphenyl)-N~2~-{[4-(methylsulfanyl)phenyl]sulfonyl}-N-(tetrahydrofuran-2-ylmethyl)glycinamide include:
- N-(4-methoxyphenyl)acetamide
- N-(4-methoxyphenyl)succinamic acid 2-oxo-2-phenyl-ethyl ester
- Benzimidazole derivatives
Uniqueness
What sets N2-(2-ethoxyphenyl)-N~2~-{[4-(methylsulfanyl)phenyl]sulfonyl}-N-(tetrahydrofuran-2-ylmethyl)glycinamide apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C22H28N2O5S2 |
---|---|
Molecular Weight |
464.6 g/mol |
IUPAC Name |
2-(2-ethoxy-N-(4-methylsulfanylphenyl)sulfonylanilino)-N-(oxolan-2-ylmethyl)acetamide |
InChI |
InChI=1S/C22H28N2O5S2/c1-3-28-21-9-5-4-8-20(21)24(16-22(25)23-15-17-7-6-14-29-17)31(26,27)19-12-10-18(30-2)11-13-19/h4-5,8-13,17H,3,6-7,14-16H2,1-2H3,(H,23,25) |
InChI Key |
RUDGSDYQPRYAPX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1N(CC(=O)NCC2CCCO2)S(=O)(=O)C3=CC=C(C=C3)SC |
Origin of Product |
United States |
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